7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring multiple functional groups, including pyrazole, tetrazole, and thia-azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the pyrazole and tetrazole rings, followed by their integration into the thia-azabicyclo structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrazole and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group could yield a carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups allow it to interact with various biological molecules .
Medicine
It may be explored for its antibacterial, antifungal, or anticancer properties .
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 7-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Used in various medicinal applications.
Tetrazole derivatives: Known for their stability and biological activity.
Uniqueness
What sets 7-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID apart is its unique combination of functional groups and its potential for diverse applications in various fields .
Properties
Molecular Formula |
C15H15N9O6S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N9O6S2/c1-21-3-7(24(29)30)8(18-21)11(25)16-9-12(26)23-10(14(27)28)6(4-31-13(9)23)5-32-15-17-19-20-22(15)2/h3,9,13H,4-5H2,1-2H3,(H,16,25)(H,27,28) |
InChI Key |
BUYDXJIRGZDGJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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